molecular formula C15H15ClN2O2S B5911376 2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

Cat. No.: B5911376
M. Wt: 322.8 g/mol
InChI Key: CVWPVPLJITYONP-GZTJUZNOSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a thiophene ring, and an ethylideneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide typically involves the following steps:

    Preparation of 4-chloro-3-methylphenol: This intermediate can be synthesized through the chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-chloro-3-methylphenoxyacetic acid: The 4-chloro-3-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-3-methylphenoxyacetic acid.

    Synthesis of the final compound: The 4-chloro-3-methylphenoxyacetic acid is then reacted with thiophene-2-carbaldehyde and ammonium acetate under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethylideneamino linkage, converting it to an amine.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.

    Thiophene-2-carbaldehyde: A precursor used in the synthesis of the target compound.

    N-(2-thiophen-2-ylethylidene)aniline: A structurally similar compound with different substituents.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is unique due to its combination of a chloro-substituted phenoxy group, a thiophene ring, and an ethylideneamino linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10-8-12(5-6-13(10)16)20-9-15(19)18-17-11(2)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWPVPLJITYONP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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